molecular formula C22H15NO3 B14743720 Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- CAS No. 4763-79-5

Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-

Cat. No.: B14743720
CAS No.: 4763-79-5
M. Wt: 341.4 g/mol
InChI Key: LKYXNMIEWBYPGZ-AATRIKPKSA-N
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Description

Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety and a benzoxazole ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- typically involves the reaction of 2-aminophenol with aldehydes under various conditions. One common method includes the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the reaction . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, utilizing efficient catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, reducing agents such as sodium borohydride (NaBH4) for reduction reactions, and halogenating agents for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential antimicrobial, antifungal, and anticancer properties . Additionally, this compound is used in the development of fluorescent dyes for imaging and diagnostic purposes .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzoxazole derivatives and benzoic acid derivatives. Examples include benzoic acid, 4-[2-(2-benzoxazolyl)ethenyl]- and benzoic acid, 4-(phenylazo)- .

Uniqueness: What sets benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

4763-79-5

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoic acid

InChI

InChI=1S/C22H15NO3/c24-22(25)18-13-9-16(10-14-18)6-5-15-7-11-17(12-8-15)21-23-19-3-1-2-4-20(19)26-21/h1-14H,(H,24,25)/b6-5+

InChI Key

LKYXNMIEWBYPGZ-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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